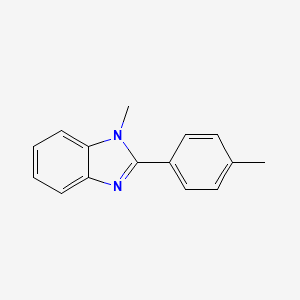

1-Methyl-2-(4-methylphenyl)benzimidazole

概要

説明

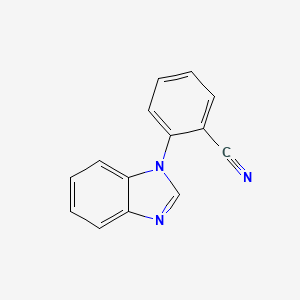

“1-Methyl-2-(4-methylphenyl)benzimidazole” is an organic compound with the molecular formula C15H14N2 . It’s part of the benzimidazole family, which are heterocyclic aromatic organic compounds. This particular compound is a derivative of benzimidazole, with a methyl group at the 1-position and a 4-methylphenyl group at the 2-position .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamines with carboxylic acids . The reactions are accelerated in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with a methyl group at the 1-position and a 4-methylphenyl group at the 2-position . The benzimidazole core is a bicyclic heteroaromatic compound where a benzene ring is fused to the 4- and 5-positions of an imidazole ring .

Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are often acid-catalyzed . The reaction mechanism involves the formation of intermediate arylamides, which then undergo dehydration to give benzimidazoles . The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .

科学的研究の応用

Corrosion Inhibition

Benzimidazole derivatives, including those similar to 1-Methyl-2-(4-methylphenyl)benzimidazole, have been studied for their effectiveness as corrosion inhibitors. One study focused on three benzimidazole derivatives as inhibitors for mild steel corrosion in HCl solution, using weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques. These compounds demonstrated increased inhibition efficiency with concentration and obeyed the Langmuir adsorption isotherm for adsorption on the mild steel surface in acid solution (Yadav, Behera, Kumar, & Sinha, 2013).

Antioxidant Activity

Research has also explored the antioxidant properties of benzimidazole derivatives. In one study, several benzimidazole derivatives, including this compound, were synthesized and evaluated for their in vitro effects on rat liver microsomal lipid peroxidation levels. Some compounds in this class showed significant inhibition of lipid peroxidation, indicating their potential as effective antioxidants (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Antimicrobial Activity

Benzimidazole derivatives have been investigated for their antimicrobial activity as well. A study on the synthesis and antibacterial activity of some derivatives of 2-Methylbenzimidazole showed effectiveness against various bacteria, mold, and yeast. The compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles exhibited significant antimicrobial activity (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Inhibition of DNA Topoisomerase

Another study evaluated benzimidazole derivatives as inhibitors of mammalian type I DNA topoisomerase, an enzyme critical for DNA replication and cell division. The study synthesized three 1H-benzimidazole derivatives and assessed their effects on type I DNA topoisomerase activity, revealing potent inhibition by certain compounds (Alpan, Gunes, & Topçu, 2007).

Corticotropin-Releasing Factor 1 Receptor Antagonists

Benzimidazole derivatives have been designed and synthesized as new corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds showed potent binding activity against human CRF1 receptors and demonstrated significant stress-induced activation suppression in hypothalamus-pituitary-adrenocortical axis, indicating potential as CRF1 receptor antagonist drug candidates (Mochizuki et al., 2016).

将来の方向性

Benzimidazole derivatives, including “1-Methyl-2-(4-methylphenyl)benzimidazole”, continue to be an active area of research due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the development of new drugs .

作用機序

Target of Action

The primary target of 1-Methyl-2-(4-methylphenyl)benzimidazole is the FtsZ protein, a key functional protein in bacterial cell division . FtsZ is currently considered a potential target for the development of novel antibacterial agents .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to bacterial cell division, given its target of action. By inhibiting the FtsZ protein, the compound disrupts the normal cell division process, leading to downstream effects such as growth inhibition and eventual cell death .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its antimicrobial activity. The compound has been shown to be potent against various strains in in vitro studies . Its action results in the inhibition of bacterial cell division, leading to cell death and the prevention of bacterial growth .

特性

IUPAC Name |

1-methyl-2-(4-methylphenyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17(15)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMFZDXJTSASEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359593 | |

| Record name | 1-methyl-2-(4-methylphenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2620-78-2 | |

| Record name | 1-Methyl-2-(4-methylphenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-2-(4-methylphenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B3050391.png)

![10H-1,2,5-Oxadiazolo[3,4-a]carbazole](/img/structure/B3050392.png)

![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)

![2,2'-[Methylenebis(oxy)]bisethanol](/img/structure/B3050399.png)